7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid
Description
Chemical Structure and Properties 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid is a brominated aromatic ketone-carboxylic acid derivative with the molecular formula C₁₃H₁₅BrO₃ and a molecular weight of 299.17 g/mol (CAS: 898767-34-5; MDL: MFCD07700150) . The compound features a 7-carbon aliphatic chain terminating in a carboxylic acid group, with a 4-bromo-2-methylphenyl ketone moiety at the seventh carbon. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
7-(4-bromo-2-methylphenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-10-9-11(15)7-8-12(10)13(16)5-3-2-4-6-14(17)18/h7-9H,2-6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSIAXUGLJCTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645386 | |
| Record name | 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-37-8 | |
| Record name | 4-Bromo-2-methyl-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid typically involves the bromination of 2-methylphenyl followed by a series of reactions to introduce the heptanoic acid moiety. One common method involves the use of bromine and a suitable solvent to achieve the bromination. The subsequent steps may include oxidation and esterification reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
The following table compares 7-(4-bromo-2-methylphenyl)-7-oxoheptanoic acid with other phenyl-substituted 7-oxoheptanoic acid derivatives:
Key Observations :
Analytical and Spectroscopic Data
NMR Trends :
- 7-Oxoheptanoic Acid Core: Protons adjacent to the ketone (δ 2.35–2.80 ppm) and carboxylic acid (δ 11.00–12.00 ppm) show consistent shifts across analogs .
- Aromatic Substituents : Bromine and methyl groups cause deshielding of adjacent protons (e.g., 4-bromo-2-methylphenyl protons at δ 7.49–7.82 ppm) .
Biological Activity
7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H17BrO3
- Molecular Weight : Approximately 323.20 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting the biosynthesis of lipids or proteins.
- Receptor Modulation : It could modulate receptor activity, influencing pathways related to inflammation or cell signaling.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that certain derivatives demonstrated significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting potential as a therapeutic agent for bacterial infections.
| Compound Derivative | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Derivative A | 10 | Staphylococcus aureus |
| Derivative B | 25 | Bacillus subtilis |
| Derivative C | 50 | Escherichia coli |
Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of this compound. Researchers found that it significantly reduced the production of pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.
Safety and Toxicology
Toxicological assessments have indicated that while this compound shows promising biological activity, it also exhibits cytotoxic effects at higher concentrations. Cell viability assays conducted on human cell lines revealed that concentrations above 100 µg/mL resulted in significant cell death. Thus, further studies are necessary to determine safe dosage levels for potential therapeutic applications.
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